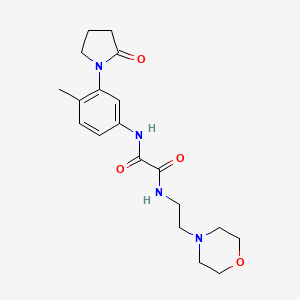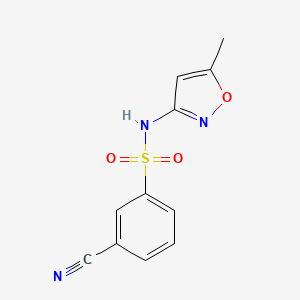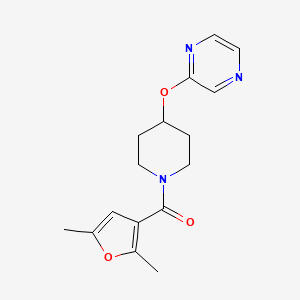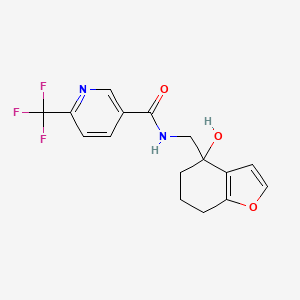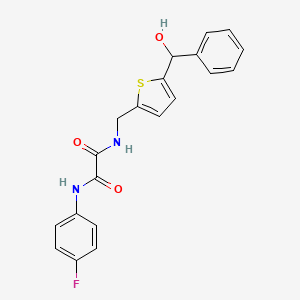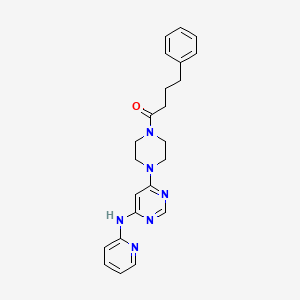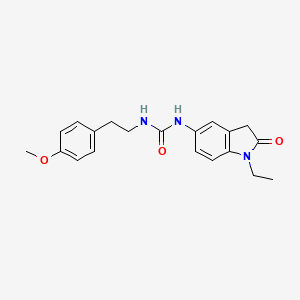![molecular formula C25H24ClN5O4 B2772205 benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 850803-08-6](/img/no-structure.png)
benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H24ClN5O4 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
- Acylation reactions and 1,3-dipolar cycloaddition processes are used for synthesizing novel heterocyclic compounds, which can serve as intermediates for further chemical transformations or as final products with desired properties (Steinlin & Vasella, 2009). This illustrates the utility of complex acyl compounds in creating diverse heterocyclic structures.
- Synthesis of benzophenones from triarylpyrylium salts and methyl(ene) ketones demonstrates the flexibility of aromatic compounds in generating functionalized ketones, which are valuable in various chemical syntheses (Zimmermann & Fischer, 1985).
Biological Activity Exploration
- Evaluation of antioxidant and antitumor activities of nitrogen heterocycles shows the potential of certain benzyl-substituted compounds in medicinal chemistry for developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011). These studies highlight the importance of structural diversity in drug discovery.
- The synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties indicate the therapeutic potential of chlorophenyl-substituted compounds (Selvam, Karthik, Palanirajan, & Ali, 2012). Such research is crucial for identifying new pain management and anti-inflammatory drugs.
Advanced Materials and Chemical Probes
- The preparation of fluorescent compounds through Sonogashira coupling of pyridine derivatives demonstrates the application of complex acyl compounds in developing new materials for biochemical assays or imaging applications (Steinlin & Vasella, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-chlorobenzoyl chloride with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with 2-bromoacetic acid benzyl ester.", "Starting Materials": [ "4-chlorobenzoyl chloride", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "2-bromoacetic acid benzyl ester" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of a base such as triethylamine to form benzoylated purine intermediate.", "Step 2: The benzoylated purine intermediate is then reacted with 2-bromoacetic acid benzyl ester in the presence of a base such as potassium carbonate to form the final product, benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
| 850803-08-6 | |
Formule moléculaire |
C25H24ClN5O4 |
Poids moléculaire |
493.95 |
Nom IUPAC |
benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-8-18(26)9-11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Clé InChI |
HDQFQLAMFINAJS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


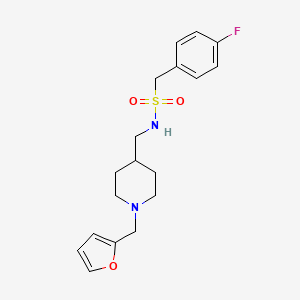
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2772125.png)
![3-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2772126.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2772130.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)
